1,3,5-Trichloro-2-(dichloromethyl)benzene
Overview
Description
1,3,5-Trichloro-2-(dichloromethyl)benzene is a chlorinated aromatic compound with the molecular formula C9H3Cl9.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,5-Trichloro-2-(dichloromethyl)benzene can be synthesized through a multi-step process involving the chlorination of benzene derivatives. One common method involves the reaction of 1,3,5-trichlorobenzene with dichloromethyl reagents under controlled conditions. The reaction typically requires a catalyst such as aluminum chloride (AlCl3) and is carried out in a solvent like chloroform at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The reaction mixture is often subjected to purification steps such as column chromatography to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
1,3,5-Trichloro-2-(dichloromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form corresponding chlorinated benzoic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of less chlorinated benzene derivatives.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as hydroxide ions (OH-) or amines. Reactions are typically carried out in polar solvents like water or alcohols.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Major Products Formed
Substitution: Products include substituted benzene derivatives with functional groups replacing chlorine atoms.
Oxidation: Products include chlorinated benzoic acids or quinones.
Reduction: Products include partially or fully dechlorinated benzene derivatives.
Scientific Research Applications
1,3,5-Trichloro-2-(dichloromethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and cellular components.
Medicine: Research explores its potential use in developing pharmaceuticals and therapeutic agents.
Mechanism of Action
The mechanism by which 1,3,5-Trichloro-2-(dichloromethyl)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The high degree of chlorination allows the compound to form stable complexes with proteins and other biomolecules, potentially inhibiting or modifying their activity. Pathways involved may include oxidative stress responses and disruption of cellular signaling .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Trichloro-2-methylbenzene: Similar in structure but with a methyl group instead of a dichloromethyl group.
1,3,5-Trichloro-2,4,6-tris(dichloromethyl)benzene: A more heavily chlorinated derivative with additional dichloromethyl groups.
Uniqueness
1,3,5-Trichloro-2-(dichloromethyl)benzene is unique due to its specific substitution pattern and the presence of both trichloro and dichloromethyl groups.
Properties
IUPAC Name |
1,3,5-trichloro-2-(dichloromethyl)benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl5/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2,7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBTZFDIPZCSOJI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)C(Cl)Cl)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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